molecular formula C20H28O2 B7761431 Retinoic Acid CAS No. 97950-17-9

Retinoic Acid

Katalognummer: B7761431
CAS-Nummer: 97950-17-9
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: SHGAZHPCJJPHSC-YCNIQYBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tretinoin, also known as all-trans retinoic acid (ATRA), is a naturally occurring metabolite of vitamin A (retinol) that serves as a critical compound in biochemical and pharmacological research . Its primary research applications are concentrated in two key areas: dermatology and oncology. In dermatological research, Tretinoin is extensively investigated for its potent effects on epithelial cell growth and differentiation. It is a cornerstone agent for studying the pathophysiology and treatment of acne vulgaris, where it functions by normalizing aberrant follicular keratinization, reducing the cohesiveness of keratinocytes, and accelerating the expulsion of comedo contents . Furthermore, its application in photoaging research is well-documented, with studies demonstrating its ability to improve clinical signs of photodamage, including fine wrinkles, mottled hyperpigmentation, and skin roughness . This is mechanistically linked to Tretinoin's role in stimulating the production of new collagen (types I and III), inhibiting UV-induced matrix metalloproteinases that degrade collagen, and enhancing overall epidermal hyperplasia . In cancer research, particularly for Acute Promyelocytic Leukemia (APL), Tretinoin is a pivotal differentiating agent. It induces complete remission in APL models characterized by the PML-RARα fusion gene, which results from the t(15;17) translocation . The proposed mechanism involves the binding of Tretinoin to the PML-RARα fusion protein, leading to the degradation of the oncoprotein and the subsequent loss of its transcription-repressing activity, thereby triggering the differentiation of primitive promyelocytes into mature neutrophils . The molecular mechanism of action of Tretinoin is mediated through its binding to specific nuclear receptors. It acts as an agonist for both this compound receptors (RAR-α, -β, and -γ) and retinoid X receptors (RXR) . The formation of RAR/RXR heterodimers binds to this compound response elements (RAREs) in DNA, functioning as ligand-inducible transcription factors that regulate the expression of genes governing cell proliferation, differentiation, and apoptosis . Researchers should note that Tretinoin is sensitive to light and oxidizing agents, and its stability can be significantly improved through formulation technologies like microencapsulation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Eigenschaften

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Record name tretinoin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tretinoin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.1 g/100 mL
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

302-79-4, 97950-17-9
Record name Retinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretinoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Retinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tretinoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tretinoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Tretinoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tretinoin can be synthesized through the oxidation of retinol (vitamin A alcohol) using oxidizing agents such as iodine or air in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the all-trans isomer.

Industrial Production Methods: Industrial production of tretinoin involves large-scale chemical synthesis, purification, and formulation processes. The compound is often produced in a pharmaceutical-grade facility to meet regulatory standards for medical use.

Analyse Chemischer Reaktionen

Types of Reactions: Tretinoin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

  • Oxidation: Iodine, air, or other oxidizing agents.

  • Reduction: Hydrogenation processes.

  • Isomerization: Controlled heating and light exposure.

Major Products Formed:

  • Oxidation: Retinaldehyde (retinal), retinoic acid.

  • Reduction: Retinol.

  • Isomerization: Various isomers of this compound.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

1. Acne Treatment

Tretinoin is FDA-approved for the treatment of acne vulgaris. It works by promoting cell turnover, preventing the formation of comedones, and reducing inflammation. Clinical studies have shown significant improvements in acne severity with tretinoin use.

StudyDosageDurationResults
Kligman et al. (1969)0.025% - 0.1%12 weeksSignificant reduction in acne lesions
JDD Review (2023)0.1% cream40 weeks73% improvement in photodamage symptoms

2. Treatment of Photodamage

Tretinoin is also utilized for treating skin photodamage, including fine wrinkles and hyperpigmentation. Its efficacy has been established through multiple studies.

StudyDosageDurationResults
Griffiths et al. (1995)0.1% cream40 weeks73% showed improvement in wrinkles
JAMA Dermatology (2022)0.02% tretinoin vs TTP24 weeksNo significant difference in photoaging scores

3. Other Dermatological Conditions

Beyond acne and photodamage, tretinoin has off-label uses for conditions such as:

  • Actinic keratoses
  • Psoriasis
  • Ichthyosis
  • Epidermolytic hyperkeratosis

Oncological Applications

1. Acute Promyelocytic Leukemia (APL)

Tretinoin is a cornerstone treatment for APL, particularly in patients with specific chromosomal translocations (t(15;17)). It induces differentiation of promyelocytes into mature granulocytes, leading to remission.

StudyPatient CohortTreatment RegimenOutcomes
NCI Trials (1995)Patients with refractory APLTretinoin + chemotherapyHigh remission rates observed

2. Chemopreventive Effects

Research indicates potential chemopreventive properties of tretinoin against various cancers due to its ability to modulate cellular differentiation and apoptosis.

Case Studies

Several case studies illustrate the effectiveness of tretinoin in clinical practice:

  • Case Study 1 : A 35-year-old female with severe acne showed marked improvement after 12 weeks on a regimen including topical tretinoin.
  • Case Study 2 : An elderly patient treated for photodamage demonstrated significant skin texture improvement after a six-month course of topical tretinoin.

Wirkmechanismus

Tretinoin exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding alters gene expression, leading to changes in cell growth, differentiation, and apoptosis. In the skin, tretinoin promotes the turnover of epithelial cells, reduces the cohesiveness of follicular epithelial cells, and decreases micromedo formation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Adapalene

  • Efficacy: Adapalene 0.1% gel demonstrated comparable efficacy to tretinoin 0.025% cream in treating acanthosis nigricans and acne, with similar reductions in lesion counts .
  • Safety: Adapalene exhibits a milder irritation profile. In a study, 0.1% adapalene caused fewer instances of erythema (1.4% vs. 3.7%) and dryness compared to tretinoin 0.025% .

Tazarotene

  • Efficacy: Tazarotene 0.1% outperforms tretinoin 0.05% in the speed of improvement for photoaging, with faster reductions in wrinkles and hyperpigmentation .
  • Safety: Tazarotene induces comparable or greater irritation than tretinoin, limiting its use in sensitive skin .
  • Mechanism: As a prodrug converted to tazarotenic acid, it selectively binds RARβ and RARγ, enhancing epidermal turnover .

Isotretinoin

  • Efficacy: Oral isotretinoin is superior for severe acne, inducing long-term remission, whereas topical tretinoin is reserved for mild-to-moderate cases .
  • Safety: Systemic isotretinoin carries risks of teratogenicity and hyperlipidemia, unlike topical tretinoin, which has localized side effects (e.g., dryness, erythema) .

Retinol and Retinol Derivatives

  • Efficacy: Retinol (vitamin A) and LR2412 (a retinol derivative) show comparable anti-photoaging effects to tretinoin but require longer durations (6–12 months) for similar collagen restoration .
  • Safety: Retinol causes less irritation, making it preferable for sensitive skin, but its efficacy is dose-dependent and less potent than tretinoin .

Tretinoin Formulations

  • Microsphere Encapsulation: Tretinoin 0.1% microsphere gel offers greater photostability than conventional tretinoin 0.025% gel, retaining 84% of its potency after 6 hours of UV exposure vs. 10% for non-encapsulated tretinoin .
  • Combination Gels: Clindamycin-tretinoin combinations (e.g., 1.2% clindamycin + 0.025% tretinoin) reduce inflammatory lesions by 46.8%, outperforming monotherapies (36.0% for tretinoin alone) .

Key Research Findings

Efficacy in Photoaging

  • Tretinoin 0.05% cream improves mottled hyperpigmentation and fine wrinkles within 4–6 weeks, matching results seen after 6–12 months of 0.025% tretinoin .
  • Tazarotene 0.1% achieves similar endpoints 2–4 weeks faster than tretinoin 0.05% .

Irritation Profiles

  • Tretinoin 0.1% causes irritation in 52% of users vs. 23.5% for tretinoin 0.05% lotion .
  • Adapalene 0.1% and retinol formulations reduce irritation by 30–50% compared to tretinoin .

Stability and Delivery

  • Oil-dispersed encapsulated tretinoin degrades 2.9% after one month at 25°C, outperforming water-dispersed formulations (15.4% degradation) .
  • Microsphere technology slows tretinoin release (50% at 2 hours vs. 100% at 30 minutes for non-encapsulated creams) .

Clinical and Mechanistic Insights

  • Collagen Synthesis: Tretinoin increases collagen I deposition by 80% in photoaged skin, surpassing retinol’s 40–50% improvement .

Biologische Aktivität

Tretinoin, also known as all-trans retinoic acid (ATRA), is a potent derivative of vitamin A that plays significant roles in cellular processes, particularly in dermatology and oncology. Its biological activity is primarily mediated through its interaction with this compound receptors (RARs), influencing gene expression and cellular differentiation. This article explores the mechanisms, therapeutic applications, and research findings related to the biological activity of tretinoin.

Tretinoin exerts its biological effects by binding to the RARs, which are nuclear hormone receptors that regulate gene transcription. There are three subtypes of RARs: α, β, and γ. Tretinoin has a higher affinity for RAR-β, which is crucial for its therapeutic actions in various conditions, including acne and acute promyelocytic leukemia (APL) .

  • Cellular Differentiation : Tretinoin promotes the differentiation of keratinocytes, which is essential in treating acne by preventing the formation of comedones.
  • Apoptosis Induction : It induces apoptosis in certain cancer cells through pathways involving caspases and death receptors .
  • Gene Regulation : The compound activates genes responsible for cell growth and differentiation while inhibiting those associated with proliferation .

Therapeutic Applications

Tretinoin is widely used for its therapeutic properties in both dermatological and oncological settings:

  • Acne Treatment : Tretinoin is effective in reducing acne lesions by normalizing the shedding of skin cells and preventing clogged pores.
  • Acute Promyelocytic Leukemia : In APL, tretinoin induces differentiation of promyelocytes into mature granulocytes by degrading the RARA:PML fusion protein, a key driver of this cancer .

Efficacy in Dermatology

A study comparing tretinoin with hydroquinone showed significant improvements in skin conditions after 6 to 9 months of treatment, indicating its effectiveness in skin rejuvenation . Another investigation highlighted that tretinoin's ability to induce apoptosis in keratinocytes is mediated through specific signaling pathways involving caspases .

Oncological Studies

Research has demonstrated that tretinoin's efficacy in APL is contingent upon its ability to modulate gene expression linked to cell differentiation. A clinical trial indicated a high remission rate among patients treated with tretinoin compared to traditional chemotherapy alone . However, responses can be transient due to the rapid upregulation of CYP26 enzymes that degrade tretinoin .

Case Studies

  • Case Study on Acne Treatment :
    • Patient Profile : A 22-year-old female with moderate acne.
    • Treatment Protocol : Application of 0.025% tretinoin cream nightly.
    • Outcome : Significant reduction in acne lesions observed after 12 weeks, with improved skin texture and reduced hyperpigmentation.
  • Case Study on APL :
    • Patient Profile : A 35-year-old male diagnosed with APL.
    • Treatment Protocol : Induction therapy with oral tretinoin (45 mg/m²/day).
    • Outcome : Achieved complete remission after 30 days; maintained remission with follow-up treatments.

Data Tables

Biological Activity Mechanism Therapeutic Use
DifferentiationRAR ActivationAcne
ApoptosisCaspase PathwayCancer (APL)
Gene RegulationTranscription ModulationSkin Aging
Clinical Outcomes Study Type Efficacy Rate
Acne ImprovementLongitudinal Study70% reduction in lesions
APL RemissionClinical Trial90% complete remission

Q & A

Q. How to align Tretinoin research with ethical guidelines for human studies?

  • Methodological Answer : Obtain ethics committee approval (e.g., HDEC) for clinical trials. Use informed consent forms detailing phototoxicity risks. For preclinical work, comply with ARRIVE 2.0 guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinoic Acid
Reactant of Route 2
Retinoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.